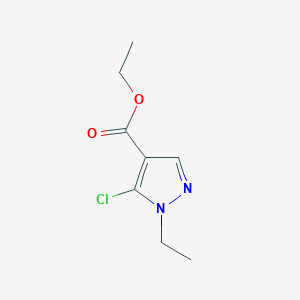Methyl 3-butylnonanoate
CAS No.:
Cat. No.: VC13878622
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11ClN2O2 |
|---|---|
| Molecular Weight | 202.64 g/mol |
| IUPAC Name | ethyl 5-chloro-1-ethylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H11ClN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | IWYLKLAUKYKFDE-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)C(=O)OCC)Cl |
| Canonical SMILES | CCN1C(=C(C=N1)C(=O)OCC)Cl |
Introduction
Synthesis Methods
Catalytic Methoxycarbonylation
Methyl 3-butylnonanoate is synthesized via methoxycarbonylation of α-olefin dimers. For example:
This method yields high-purity esters with minimal byproducts .
Transesterification
Alternative routes involve transesterification of triglycerides with methanol under basic conditions (e.g., KOH or K₂CO₃) . For example:
Physical and Chemical Properties
Key properties derived from analogous esters and experimental data :
The branched structure lowers the pour point (−39°C for similar esters) , enhancing performance in lubricants.
Applications
Lubricant Base Stocks
Methyl 3-butylnonanoate is a key component in Group V synthetic oils, offering:
Biofuel Additives
As a biodiesel surrogate, it reduces particulate matter (PM) emissions by 90% compared to fossil diesel .
Flavor and Fragrance
Research Findings
Rheological Performance
Studies on analogous esters demonstrate:
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume